Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate
CAS No.: 1414029-14-3
Cat. No.: VC3028719
Molecular Formula: C20H20FNO3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1414029-14-3 |
|---|---|
| Molecular Formula | C20H20FNO3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | methyl 4-fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoate |
| Standard InChI | InChI=1S/C20H20FNO3/c1-25-20(24)16-9-10-18(21)17(13-16)14-5-7-15(8-6-14)19(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
| Standard InChI Key | WOEFCLYPXUCRKJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Introduction
Chemical Identity
Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate is identified by the CAS number 1414029-14-3 . It belongs to the class of fluorinated biphenyl compounds with distinct functional groups that contribute to its unique chemical behavior and potential biological activities.
Molecular Information
The compound has a defined chemical identity characterized by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 1414029-14-3 |
| Molecular Formula | C20H20FNO3 |
| Molecular Weight | 341.38 g/mol |
| IUPAC Name | methyl 6-fluoro-4'-(1-piperidinylcarbonyl)[1,1'-biphenyl]-3-carboxylate |
| MDL Number | MFCD22574951 |
| PubChem Compound | 75365924 |
Structural Characteristics
The compound's molecular structure features several key components:
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A benzoate moiety with a methyl ester group
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A fluorine atom at the 4-position of one benzene ring
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A biphenyl core structure (two connected benzene rings)
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A piperidinocarbonyl group attached to the second benzene ring
This unique arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.
Physical and Chemical Properties
The physical and chemical properties of Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate significantly influence its behavior in various experimental and application contexts.
Structural Identifiers
For computational chemistry and database searching purposes, the compound can be identified using the following structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C20H20FNO3/c1-25-20(24)16-9-10-18(21)17(13-16)14-5-7-15(8-6-14)19(23)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
| Standard InChIKey | WOEFCLYPXUCRKJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)F)C2=CC=C(C=C2)C(=O)N3CCCCC3 |
Physical Properties
Limited experimental data is available regarding the physical properties of this compound. Based on available resources:
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Physical State: Solid (inferred from similar compounds)
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Stability: Stable under normal conditions as stated in safety documentation
Synthesis and Preparation
Reaction Solvents
For similar compounds, common reaction solvents include:
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N,N-dimethylformamide (DMF)
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N,N-dimethylacetamide
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Aromatic hydrocarbons (benzene, toluene)
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Dimethyl sulfoxide (DMSO)
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Alcoholic solvents (ethanol, methanol)
These solvents are typically selected based on their ability to remain inert with respect to the reaction components .
| Hazard Statement | Code |
|---|---|
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Measures
The following precautionary statements are associated with this compound:
| Precautionary Statement | Code |
|---|---|
| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |
| Wash thoroughly after handling | P264 |
| Use only outdoors or in a well-ventilated area | P271 |
| Wear protective gloves/protective clothing/eye protection/face protection | P280 |
| IF ON SKIN: Wash with plenty of water | P302+P352 |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing | P304+P340 |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | P305+P351+P338 |
| Call a POISON CENTER/doctor if you feel unwell | P312 |
Chemical Stability and Reactivity
The compound is reported to be:
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Stable under recommended storage conditions
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Potentially reactive with strong oxidizing agents
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Capable of forming hazardous decomposition products including carbon oxides, hydrogen fluoride, and nitrogen oxides when combusted
Comparison with Similar Compounds
Structurally Related Compounds
Several compounds share structural similarities with Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate. Comparing these compounds provides insights into structure-activity relationships and potential applications.
| Compound | Key Structural Differences | Potential Impact on Properties |
|---|---|---|
| Methyl 4-(piperidin-1-ylmethyl)benzoate | Lacks fluorine; has methylated piperidine linkage instead of carbonyl | Potentially different lipophilicity and biological activity profile |
| Methyl 4-Fluoro-3-hydroxybenzoate | Lacks biphenyl structure and piperidinocarbonyl group; has hydroxyl group | Simpler structure with different hydrogen bonding properties |
| Methyl 4-fluoro-3-nitrobenzoate | Contains nitro group instead of piperidinocarbonyl-phenyl moiety | Different electronic properties and potential reactivity |
Impact of Structural Modifications
The fluorine atom in Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate likely contributes to:
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Enhanced metabolic stability compared to non-fluorinated analogs
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Increased lipophilicity, potentially improving membrane permeability
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Altered electronic distribution affecting binding to potential biological targets
The piperidinocarbonyl group provides:
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Potential hydrogen bond acceptor sites
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Conformational flexibility that may influence binding to biological targets
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Improved solubility characteristics compared to more lipophilic substituents
Current Research Status
Research Availability
As of April 2025, Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate is commercially available from several chemical suppliers for research purposes, though some listings indicate it may be discontinued from certain suppliers . The compound is generally provided with a minimum purity specification of 95-97% .
Research Limitations
Current research on this specific compound appears limited, with few published studies directly investigating its biological activity or applications. Most information is derived from chemical databases, supplier information, and safety documentation rather than peer-reviewed research articles.
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